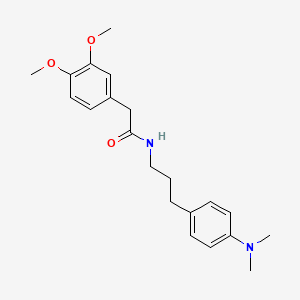
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a potent and specific inhibitor of FAAH, an enzyme that degrades the endocannabinoid anandamide. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and depression.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide' involves the reaction of 3-(4-(dimethylamino)phenyl)propanoic acid with 3,4-dimethoxyaniline to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide.
Starting Materials
3-(4-(dimethylamino)phenyl)propanoic acid, 3,4-dimethoxyaniline, N,N-dimethylformamide (DMF), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium chloride (NaCl), Water (H2O)
Reaction
Step 1: Dissolve 3-(4-(dimethylamino)phenyl)propanoic acid (1.0 equiv) and 3,4-dimethoxyaniline (1.2 equiv) in DMF., Step 2: Add DCC (1.2 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide., Step 5: Dissolve the crude intermediate in diethyl ether and wash with 1 M HCl, 1 M NaOH, and saturated NaCl solution., Step 6: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the pure compound.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide selectively inhibits FAAH, an enzyme that degrades the endocannabinoid anandamide. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide increases the levels of anandamide in the brain, leading to analgesic, anxiolytic, and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has been shown to increase endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. It has also been shown to have anti-inflammatory effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the brain. However, it also has limitations, including its short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, including studying its potential therapeutic applications in other diseases, such as addiction and epilepsy. Additionally, researchers could investigate the potential of combining 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide with other drugs to enhance its therapeutic effects. Finally, researchers could explore the development of new FAAH inhibitors with improved pharmacokinetic properties.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is a potent and selective inhibitor of FAAH that has potential therapeutic applications in various diseases. Its mechanism of action involves increasing endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. While 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several advantages for lab experiments, it also has limitations, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and depression. It has been shown to increase endocannabinoid levels in the brain, which can lead to analgesic, anxiolytic, and antidepressant effects.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-23(2)18-10-7-16(8-11-18)6-5-13-22-21(24)15-17-9-12-19(25-3)20(14-17)26-4/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXFZLRBLBFFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

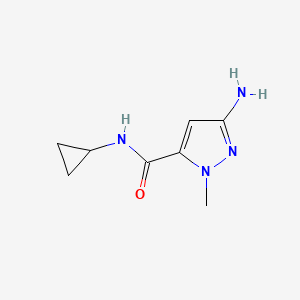
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
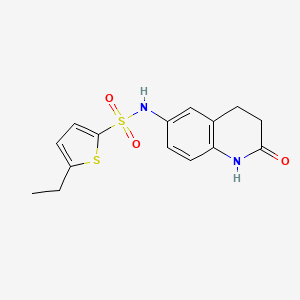
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
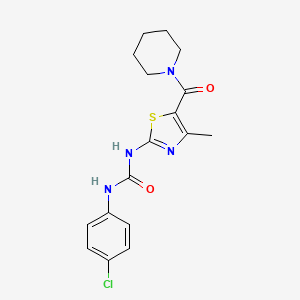
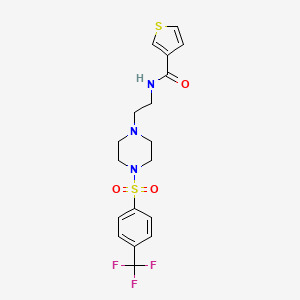
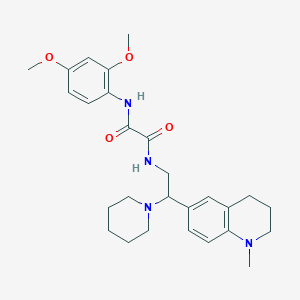
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)
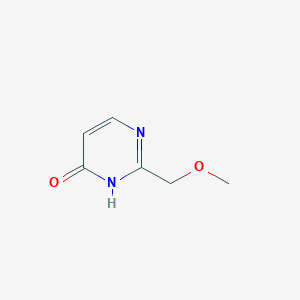
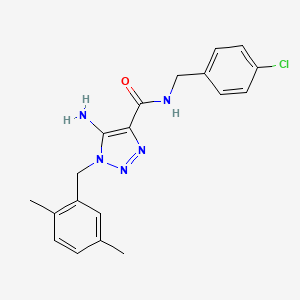
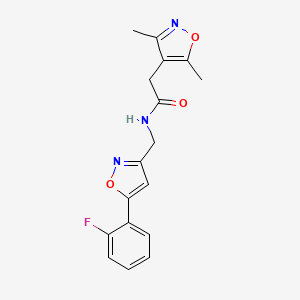
![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)